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Compound of Interest

Compound Name:
N-Hydroxy-2,4,6-trimethoxy-

benzamidine

CAS No.: 160150-34-5

Cat. No.: B063018

Get Quote

Executive Summary
In the landscape of medicinal chemistry, amidoximes serve as critical structural motifs and

synthetic intermediates. N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS: 160150-34-5) is a

highly substituted benzamidoxime that functions as a foundational building block for the

synthesis of complex heterocyclic compounds, most notably 1,2,4-thiadiazoles and 1,2,4-

oxadiazoles[1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth

analysis of its systematic nomenclature, physicochemical properties, and the precise,

mechanistically-driven synthetic protocols required to handle this sterically hindered molecule.

Furthermore, we will explore its downstream utility in developing potent cholecystokinin (CCK)

receptor modulators[2].
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The trivial name "N-hydroxy-2,4,6-trimethoxy-benzamidine" is widely used in literature and

commercial catalogs[3], but understanding its structural geometry requires deconstructing its

Preferred IUPAC Name (PIN).

Systematic IUPAC Name:N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide

benzenecarboximidamide: This forms the parent scaffold, traditionally known as

benzamidine. It consists of a benzene ring attached to a carboximidamide group (

−C(=NH)NH2​).

N'-hydroxy: The N′ locant specifies that the hydroxyl ( −OH ) modification occurs on the sp2 -

hybridized imine nitrogen rather than the sp3 -hybridized amine nitrogen. This specific

arrangement classifies the molecule as an amidoxime.

2,4,6-trimethoxy: Three electron-donating methoxy ( −OCH3​) groups are positioned at both

ortho (2,6) and the para (4) positions relative to the amidoxime moiety. The 2,6-substitution

creates significant steric bulk, which dictates the kinetic requirements for its synthesis.

Quantitative Physicochemical Data
To facilitate experimental planning, the foundational data for this compound is summarized

below[3][4]:

Property Value

Systematic IUPAC Name
N'-hydroxy-2,4,6-

trimethoxybenzenecarboximidamide

Common Synonyms 2,4,6-trimethoxybenzamidoxime[1]

CAS Registry Number 160150-34-5[3]

Molecular Formula C10​H14​N2​O4​[3]

Molecular Weight 226.23 g/mol [3]

Melting Point ~205 °C[1]
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The synthesis of N-hydroxy-2,4,6-trimethoxy-benzamidine relies on the nucleophilic addition

of hydroxylamine to a sterically hindered nitrile[1]. Standard room-temperature protocols fail

here due to the severe steric shielding provided by the 2,6-dimethoxy groups.

Protocol 1: Synthesis of N-Hydroxy-2,4,6-trimethoxy-
benzamidine
This protocol is adapted from validated patent literature for the preparation of CCK antagonist

intermediates[1].

Reagents Required:

2,4,6-trimethoxybenzonitrile (12.0 g, ~62 mmol)

Hydroxylamine hydrochloride (13.8 g, ~198 mmol)

Sodium metal (4.3 g, ~187 mmol)

Absolute ethanol (200 mL)

Step-by-Step Workflow & Causality:

Preparation of the Nucleophile: Dissolve 4.3 g of sodium metal in 100 mL of absolute ethanol

to generate sodium ethoxide ( NaOEt ).

Mechanistic Rationale: Hydroxylamine is supplied as a stable hydrochloride salt. To

activate its nucleophilicity, the HCl must be neutralized. NaOEt is a strong enough base to

liberate the free hydroxylamine without introducing water, which could hydrolyze the nitrile.

Neutralization: Cool the NaOEt solution to ~15 °C and add it dropwise to a stirred

suspension of 13.8 g hydroxylamine hydrochloride in 100 mL ethanol[1].

Validation Checkpoint: The precipitation of sodium chloride ( NaCl ) confirms the

successful liberation of free hydroxylamine. Keep the temperature low to prevent the

exothermic decomposition of the unstable free hydroxylamine base.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b063018/docs?utm_src=pdf-body#comprehensive-technical-guide-n-hydroxy-2-4-6-trimethoxy-benzamidine
https://patents.google.com/patent/EP0620221A1/en
https://www.benchchem.com/product/b063018/docs?utm_src=pdf-body#comprehensive-technical-guide-n-hydroxy-2-4-6-trimethoxy-benzamidine
https://www.benchchem.com/product/b063018/docs?utm_src=pdf-body#comprehensive-technical-guide-n-hydroxy-2-4-6-trimethoxy-benzamidine
https://patents.google.com/patent/EP0620221A1/en
https://patents.google.com/patent/EP0620221A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063018?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleophilic Addition: Introduce 12.0 g of 2,4,6-trimethoxybenzonitrile into the reaction

medium.

Thermal Activation: Heat the reaction mixture to a vigorous reflux for 41 hours[1].

Mechanistic Rationale: The ortho-methoxy groups create a massive steric barrier around

the electrophilic nitrile carbon. Extended thermal energy (reflux for >40h) is an absolute

kinetic requirement to drive the sterically hindered transition state to product formation.

Workup & Isolation: Evaporate the solvent to dryness under reduced pressure. Wash the

resulting crude crystals thoroughly with distilled water (to remove residual NaCl and

unreacted hydroxylamine) and dichloromethane[1].

Yield & Purity: This method reliably yields the target amidoxime with a melting point of 205

°C (Yield: ~71%)[1].
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Hydroxylamine Hydrochloride
+ Sodium Ethoxide
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Fig 1. Synthetic workflow from hindered nitrile to 1,2,4-thiadiazole CCK modulators.

Downstream Pharmacological Applications (CCK
Modulation)
N-hydroxy-2,4,6-trimethoxy-benzamidine is rarely an end-product. It is primarily utilized as a

high-value intermediate to synthesize 5-acylamino-1,2,4-thiadiazoles, which act as potent

antagonists for Cholecystokinin (CCK) receptors[1][2].

Protocol 2: Reduction to Amidine (Pre-Cyclization)
Before cyclization into a thiadiazole, the amidoxime is often reduced to an amidine.

Solvent System: Dissolve 3.4 g of the amidoxime in 120 mL of a specialized solvent mixture:

Methanol / Dichloromethane / Acetic Acid (2:2:1 v/v/v)[1].

Mechanistic Rationale: Dichloromethane ensures the highly substituted aromatic

compound remains fully solvated. Acetic acid provides the necessary proton source to

facilitate N-O bond cleavage, while preventing the over-reduction of the aromatic ring.

Hydrogenation: Add 1.0 g of Raney Nickel catalyst. Hydrogenate in an autoclave under

2.106 Pa of pressure for 2 hours[1].

Filtration: Filter off the pyrophoric Raney Nickel and concentrate to dryness to yield the pure

amidine.

Pharmacological Context: CCK Receptor Signaling
Cholecystokinin (CCK) is a critical polypeptide hormone that regulates gastrointestinal motility,

bile secretion, and central nervous system functions (such as anxiety and satiety)[2].

CCK-A Receptors: Predominantly located in the GI tract.

CCK-B Receptors: Predominantly located in the central nervous system.

By converting N-hydroxy-2,4,6-trimethoxy-benzamidine into a 1,2,4-thiadiazole derivative,

researchers can selectively block the binding of endogenous CCK to these G-protein coupled

receptors, thereby inhibiting the downstream Phospholipase C (PLC) cascade[2].
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Fig 2. CCK receptor signaling pathway and targeted antagonist blockade.

Conclusion
N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide is a chemically robust intermediate

whose synthesis requires precise thermal and stoichiometric control to overcome inherent

steric hindrance. Its successful isolation unlocks the rapid development of functionalized 1,2,4-

thiadiazoles, providing medicinal chemists with highly tunable scaffolds for neuro-

gastrointestinal drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063018?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

